molecular formula C9H11BrFNO B13206872 3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol

3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol

Cat. No.: B13206872
M. Wt: 248.09 g/mol
InChI Key: WGHNAERNXDZBFN-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrFNO This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The presence of the bromine and fluorine atoms enhances its binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-ol
  • 3-Amino-3-(3-fluorophenyl)propan-1-ol
  • ®-1-((4-amino-2-bromo-5-fluorophenyl)amino)-3-(benzyloxy)propan-2-ol

Uniqueness

3-Amino-1-(4-bromo-2-fluorophenyl)propan-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the amino, bromine, and fluorine groups enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-1-(4-bromo-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

WGHNAERNXDZBFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CCN)O

Origin of Product

United States

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